"5-Ethylthiophene-2-carboxylic acid" CAS number and molecular weight
"5-Ethylthiophene-2-carboxylic acid" CAS number and molecular weight
An In-depth Technical Guide to 5-Ethylthiophene-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction
5-Ethylthiophene-2-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its thiophene core, a five-membered aromatic ring containing a sulfur atom, imparts unique electronic and steric properties that make it a valuable scaffold for the synthesis of novel molecules.[1] The strategic placement of an ethyl group at the 5-position and a carboxylic acid at the 2-position provides two distinct points for chemical modification, allowing for the construction of a diverse library of derivatives. This guide provides a comprehensive overview of 5-Ethylthiophene-2-carboxylic acid, from its fundamental properties and synthesis to its applications as a key building block in the development of new therapeutic agents.
Core Properties of 5-Ethylthiophene-2-carboxylic acid
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 5-Ethylthiophene-2-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 23229-72-3 | [2][3] |
| Molecular Formula | C₇H₈O₂S | [4] |
| Molecular Weight | 156.20 g/mol | [4] |
| Appearance | Solid | |
| SMILES String | CCc1ccc(s1)C(O)=O | [4] |
| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N | [4] |
Synthesis of 5-Ethylthiophene-2-carboxylic acid
The synthesis of 5-Ethylthiophene-2-carboxylic acid can be achieved through various synthetic routes. A common and effective method is the oxidation of the corresponding aldehyde, 5-ethylthiophene-2-carbaldehyde. This transformation is a staple in organic synthesis, and the choice of oxidizing agent is critical to achieving a high yield and purity.
Another innovative approach involves the direct carboxylation of 2-ethylthiophene using a tetrachloromethane-methanol system in the presence of a transition metal catalyst, such as an iron or vanadium complex. This method proceeds by inserting an ester group at the 5-position of the thiophene ring, which can then be hydrolyzed to the carboxylic acid.
Below is a generalized experimental protocol for the synthesis of a 5-alkylthiophene-2-carboxylic acid via oxidation of the corresponding aldehyde, adapted from a procedure for a similar compound.[5]
Experimental Protocol: Oxidation of 5-Ethylthiophene-2-carbaldehyde
Materials:
-
5-Ethylthiophene-2-carbaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
6N Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring and heating apparatus
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Filtration apparatus
Procedure:
-
In a four-necked round-bottom flask, prepare a solution of 5-ethylthiophene-2-carbaldehyde in ethanol.
-
In a separate beaker, dissolve silver nitrate in deionized water and add it to the flask.
-
Prepare a solution of sodium hydroxide in deionized water. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature with continuous stirring.
-
After the addition is complete, continue to stir the mixture for an additional 1.5 hours.
-
Upon completion of the reaction, filter the mixture to remove the silver precipitate.
-
Acidify the filtrate with 6N HCl to precipitate the crude 5-Ethylthiophene-2-carboxylic acid.
-
Collect the crystalline product by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure compound.
Causality Behind Experimental Choices:
-
The use of silver nitrate as an oxidizing agent in the presence of a base is a mild and efficient method for converting aldehydes to carboxylic acids without affecting other functional groups on the thiophene ring.
-
The dropwise addition of sodium hydroxide helps to control the reaction temperature, as the oxidation can be exothermic.
-
Acidification of the filtrate protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 5-Ethylthiophene-2-carboxylic acid.
Applications in Drug Discovery and Development
Thiophene-containing compounds are considered privileged structures in medicinal chemistry due to their wide range of biological activities.[6][7] The thiophene ring is a bioisostere of the benzene ring and can participate in various non-covalent interactions with biological targets. 5-Ethylthiophene-2-carboxylic acid and its derivatives have been explored for several therapeutic applications.
As a Scaffold for Bioactive Molecules:
The carboxylic acid and the thiophene ring of 5-Ethylthiophene-2-carboxylic acid can be readily functionalized, making it a versatile starting material for the synthesis of more complex molecules.[1][2] For example, the carboxylic acid can be converted to esters, amides, or other functional groups, while the thiophene ring can undergo electrophilic substitution reactions.
Derivatives with Biological Activity:
-
Antiviral Activity: Derivatives of thiophene-2-carboxylic acids have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the replication of the virus.[8]
-
Antibacterial Activity: Thiophene-based compounds have shown promising antibacterial activity against various strains of bacteria, including extensively drug-resistant (XDR) Salmonella Typhi.[9][10]
-
Anti-inflammatory Activity: The thiophene scaffold is present in several anti-inflammatory drugs. Derivatives of thiophene-2-carboxylic acid have been investigated for their potential to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6][7]
-
Anticancer Activity: Certain derivatives of 5-bromothiophene-2-carboxylic acid have been evaluated for their antiproliferative effects against various cancer cell lines.[11]
Logical Workflow for Drug Discovery
Caption: The role of 5-Ethylthiophene-2-carboxylic acid in a typical drug discovery workflow.
Conclusion
5-Ethylthiophene-2-carboxylic acid is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives highlight its potential for the development of new therapeutic agents to address a range of diseases. This guide provides a foundational understanding of this important compound, intended to empower researchers and scientists in their pursuit of novel chemical entities with therapeutic promise.
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